

# Technical Guide: Spectral Characterization of (S)-2-Acetoxy-2-phenylacetic Acid

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## Compound of Interest

Compound Name: (S)-2-Acetoxy-2-phenylacetic Acid

CAS No.: 7322-88-5

Cat. No.: B1665426

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## Executive Summary

Compound: **(S)-2-Acetoxy-2-phenylacetic Acid** Synonyms: (S)-O-Acetylmandelic acid; (S)- $\alpha$ -Acetoxyphenylacetic acid CAS: 7322-88-5 Molecular Formula: C<sub>10</sub>H<sub>10</sub>O<sub>4</sub> Molecular Weight: 194.18 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

**(S)-2-Acetoxy-2-phenylacetic acid** is a critical chiral synthon and resolving agent used extensively in the pharmaceutical industry. It serves as a derivatizing agent for the determination of enantiomeric purity in alcohols and amines via NMR spectroscopy (Mosher's acid analog principle) and acts as a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins.

This guide provides a definitive reference for the spectroscopic identification (NMR, IR, MS) and quality control of this compound, emphasizing the distinction between the (S)-enantiomer and its racemic or (R)-counterparts.

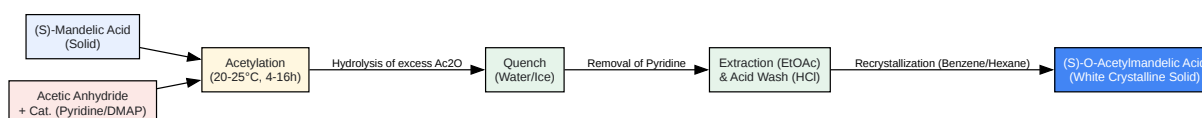
## Structural Logic & Stereochemistry

The molecule consists of a phenyl group attached to a chiral center (C2), which bears a carboxylic acid moiety and an acetoxy group. The (S)-configuration is defined by the spatial arrangement of these groups.

- Stereochemical Integrity: The (S)-enantiomer is dextrorotatory (+). The preservation of the chiral center during synthesis (acetylation of (S)-mandelic acid) is critical.
- Conformational Locking: In solution ( $\text{CDCl}_3$ ), the acetoxy group induces a specific anisotropic environment, which is the basis for its utility as a chiral shift reagent.

## Synthesis & Purification Workflow

To understand the spectral impurities, one must understand the genesis of the compound. The standard synthesis involves the acetylation of (S)-mandelic acid.



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Figure 1: Synthesis workflow for **(S)-2-Acetoxy-2-phenylacetic acid**. Critical control points include temperature control to prevent racemization and acid washing to remove pyridine catalysts.

## Spectroscopic Characterization

### Nuclear Magnetic Resonance (NMR)

The NMR data presented below is calibrated for  $\text{CDCl}_3$  (Deuterated Chloroform).

#### $^1\text{H}$ NMR (Proton)

The spectrum is characterized by a distinct singlet for the chiral methine proton, which is significantly deshielded compared to the parent mandelic acid due to the electron-withdrawing acetoxy group.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Context
10.50 - 11.50	Broad Singlet	1H	-COOH	Carboxylic acid proton. Shift varies with concentration and water content.
7.35 - 7.50	Multiplet	5H	Ar-H	Phenyl ring protons.[5] Often appears as two overlapping sets (ortho vs meta/para).
5.95	Singlet	1H	Ar-CH-OAc	Chiral center proton. Deshielded (downfield) relative to mandelic acid (~5.2 ppm).
2.20	Singlet	3H	-COCH <sub>3</sub>	Acetyl methyl group.

Application Note: Trace acetic acid (impurity) appears at ~2.10 ppm. If the integration of the signal at 2.20 ppm is >3.0 relative to the methine proton, solvent trapping or free acetic acid contamination is present.

## <sup>13</sup>C NMR (Carbon)

The <sup>13</sup>C spectrum confirms the presence of two distinct carbonyl environments.

Chemical Shift ( $\delta$ , ppm)	Assignment	Type	Notes
174.5	-COOH	Acid Carbonyl	Most downfield signal.
170.2	-OCOCH <sub>3</sub>	Ester Carbonyl	Distinct from acid carbonyl.
133.5	Ar-C (IpsO)	Quaternary	Connection point to chiral center.
129.3, 128.8, 127.5	Ar-C	CH (Aromatic)	Ortho, meta, and para carbons.
74.1	Ar-CH-OAc	CH (Chiral)	Diagnostic peak for substitution at the alpha position.
20.6	-COCH <sub>3</sub>	CH <sub>3</sub>	Acetyl methyl carbon.

## Infrared Spectroscopy (FT-IR)

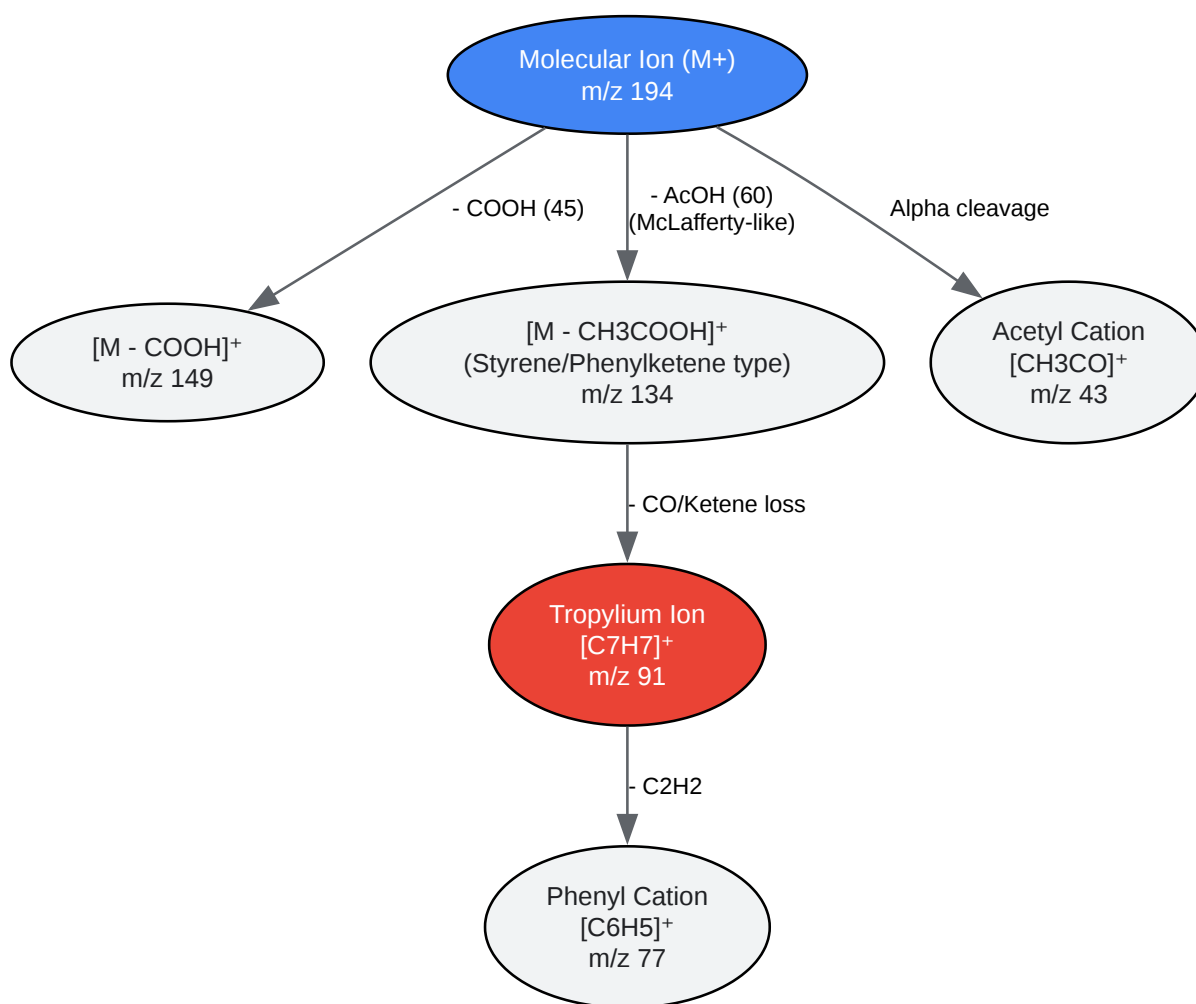
IR analysis is the primary method for confirming the esterification of the hydroxyl group.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Diagnostic Value
2800 - 3200	O-H Stretch (Broad)	Carboxylic Acid	Indicates free acid moiety (distinct from alcohol OH which is sharper).
1745 - 1755	C=O Stretch	Ester	Critical: Confirms acetylation. Absent in starting mandelic acid.
1715 - 1725	C=O <sup>[5][6]</sup> Stretch	Carboxylic Acid	Overlaps slightly with ester but usually resolvable as a shoulder or distinct peak.
1230 - 1250	C-O Stretch	Acetate Ester	Strong "C-O-C" asymmetric stretch.
690 - 750	C-H Bending	Mono-sub. Benzene	Characteristic "out-of-plane" bending for monosubstituted aromatic rings.

## Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) Molecular Ion (M<sup>+</sup>): 194 m/z

The fragmentation pattern is driven by the stability of the benzyl/tropylium cation and the facile loss of the acetyl group.



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Figure 2: Proposed fragmentation pathway for (S)-O-Acetylmandelic acid. The base peak is typically m/z 91 (Tropylium) or m/z 134 depending on ionization energy.

## Quality Control & Optical Purity

For researchers using this compound as a chiral resolving agent, chemical purity is insufficient; optical purity is paramount.

## Polarimetry (Specific Rotation)

This is the "Go/No-Go" test for stereochemistry.

- Standard Value:

(

, Acetone) [1].

- Note: The (R)-enantiomer exhibits a rotation of

[3] A rotation value significantly lower than  $+150^\circ$  (e.g.,  $+100^\circ$ ) indicates partial racemization during synthesis or storage.

## Chiral HPLC Method

To quantify Enantiomeric Excess (ee%), use the following parameters:

- Column: Chiralcel OD-H or AD-H (Daicel).
- Mobile Phase: Hexane : Isopropanol (90:10 to 95:5) with 0.1% TFA (Trifluoroacetic acid).
  - Why TFA? The acidic additive suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution.
- Detection: UV @ 254 nm.

## References

- Sigma-Aldrich.[3] (S)-(+)-O-Acetylmandelic acid Product Specification. Retrieved from
- National Institute of Standards and Technology (NIST). Mass Spectrum of Phenylacetic acid, 2-methylbutyl ester (Analogous Fragmentation Logic). Retrieved from
- ChemicalBook.[5] (S)-(+)-O-Acetyl-L-mandelic acid NMR and Spectral Data. Retrieved from [7]
- PubChem.[2][3][4] Compound Summary: O-Acetylmandelic acid.[2][3][4][5] Retrieved from
- BenchChem. Protocols for Enzymatic Synthesis of (S)-Mandelic Acid (Precursor). Retrieved from

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## Sources

- 1. 7322-88-5[(S)-2-Acetoxy-2-phenylacetic acid]BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. (R)-2-acetoxy-2-phenylacetic acid | C10H10O4 | CID 2733814 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. (R)-(-)- $\alpha$ -乙酰氧基苯乙酸 99%, optical purity ee: 98% (GLC) | Sigma-Aldrich [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 4. O-Acetylmandelic acid | C10H10O4 | CID 225215 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 5. (S)-(+)-O-Acetyl-L-mandelic acid synthesis - chemicalbook [[chemicalbook.com](http://chemicalbook.com)]
- 6. [chem.pg.edu.pl](http://chem.pg.edu.pl) [[chem.pg.edu.pl](http://chem.pg.edu.pl)]
- 7. (S)-(+)-O-Acetyl-L-mandelic acid(7322-88-5) 1H NMR spectrum [[chemicalbook.com](http://chemicalbook.com)]
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